molecular formula C18H23NO4S B2853087 N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-1-sulfonamide CAS No. 2034241-45-5

N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-1-sulfonamide

Cat. No.: B2853087
CAS No.: 2034241-45-5
M. Wt: 349.45
InChI Key: PZEXWZWZPQKWKK-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene sulfonamide moiety linked to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of naphthalene-1-sulfonyl chloride with a suitable amine to form the sulfonamide linkage. The tetrahydropyran ring is introduced through a subsequent reaction involving a hydroxypropyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the naphthalene ring.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated naphthalene derivatives.

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their function. The tetrahydropyran ring may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings, such as tetrahydropyran-2-ol.

    Naphthalene sulfonamides: Compounds with similar naphthalene sulfonamide structures, such as naphthalene-2-sulfonamide.

Uniqueness

N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-1-sulfonamide is unique due to the combination of the tetrahydropyran ring and the naphthalene sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c20-17(15-9-12-23-13-10-15)8-11-19-24(21,22)18-7-3-5-14-4-1-2-6-16(14)18/h1-7,15,17,19-20H,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEXWZWZPQKWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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